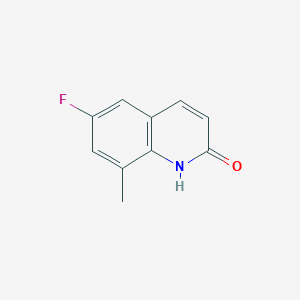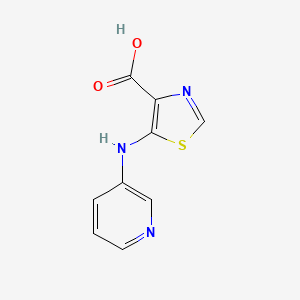![molecular formula C8H11F3O B1444069 6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol CAS No. 1427380-70-8](/img/structure/B1444069.png)
6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol
Vue d'ensemble
Description
“6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol” is a chemical compound with the molecular formula C8H11F3O . It has an average mass of 180.167 Da and a mono-isotopic mass of 180.076202 Da .
Synthesis Analysis
The synthesis of similar bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Another method involves the catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of “6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol” is defined by its molecular formula, C8H11F3O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol” include the (3 + 2) annulation of cyclopropenes with cyclopropylanilines , and the catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Applications De Recherche Scientifique
1. Core Structure in Small Molecules
Bicyclo[3.1.0]hexane and its heteroanalogues containing nitrogen, oxygen, or sulfur atoms, are key core structures in small molecules with diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and as building blocks in various other applications. This includes being intermediates in natural compound synthesis and constituents of bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
2. Stereoselective Synthesis
Bicyclo[3.1.0]hexan-2-ols, derived from the bicyclo[3.1.0]hexane core, can be used for stereoselective synthesis. This approach is efficient and completely stereoselective, providing an entry to bicyclic cyclopropanes. Such cyclopropanes have utility in synthetic organic chemistry, including in the asymmetric synthesis of bioactive molecules like (+)-beta-cuparenone (Hodgson et al., 2007).
3. Enantioselective Construction
Efficient asymmetric synthesis of bicyclo[3.1.0]hexane derivatives can be achieved via asymmetric deprotonation of meso-cyclic ketones. This technique is used to obtain optically active forms of these compounds, which are important in the synthesis of enantiomerically pure pharmaceuticals and other chirally active compounds (Abe et al., 2002).
4. Cyclopropane Ring Opening Reactions
Bicyclo[3.1.0]hexan-3-ols can undergo reactions with fluorosulphuric acid to produce cyclopentenium ions through a cyclopropane ring-opening process. This reaction is significant in understanding the behavior of such compounds under acidic conditions, which has implications for their stability and reactivity in various chemical environments (Rees & Whittaker, 1981).
5. Synthesis from Natural Sources
Bicyclo[3.1.0]hexan-2-ones, a related structure, can be synthesized from D-ribose, a natural sugar. This method uses intramolecular cyclopropanation to produce highly functionalized and optically pure bicyclo[3.1.0]hexan-2-ones. Such techniques demonstrate the versatility of using natural sources to synthesize complex organic structures (Gallos et al., 1994).
6. Photoreactivity with Trifluoroethanol
Bicyclo[3.1.0]hex-3-enes can be formed through the photochemical addition of 2,2,2-trifluoroethanol to aromatic nitriles. This reaction demonstrates the potential of bicyclo[3.1.0]hexane derivatives in photochemical processes, which could be relevant in the development of new photoreactive materials or in synthetic photochemistry (Foster et al., 1998).
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethyl)bicyclo[3.1.0]hexan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)4-7(12)5-2-1-3-6(5)7/h5-6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQIDUFHDDRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2(CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)
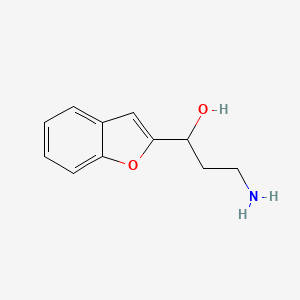
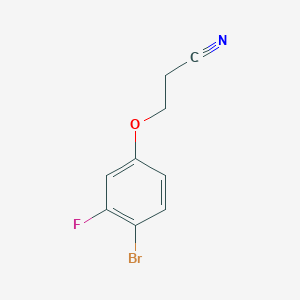
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)


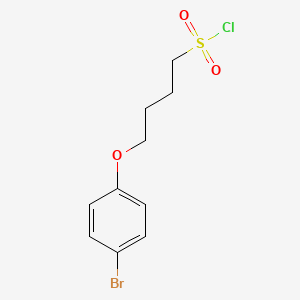
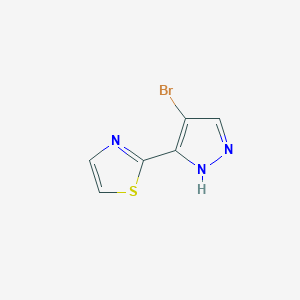
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)

